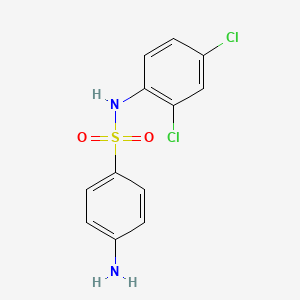

4-氨基-N-(2,4-二氯苯基)苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is a specialty product used for proteomics research . Its molecular formula is C12H10Cl2N2O2S and has a molecular weight of 317.19 .

Molecular Structure Analysis

The molecular structure of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is characterized by the presence of a benzene ring, two chlorine atoms, a sulfonamide group, and an amino group . The exact structure is not provided in the search results.科学研究应用

抗菌特性

磺胺类药物,包括“4-氨基-N-(2,4-二氯苯基)苯-1-磺酰胺”,以其抗菌特性而闻名 . 它们被用作广谱抗菌药物,用于治疗人和动物的细菌感染 .

抗碳酸酐酶活性

磺胺类药物具有抗碳酸酐酶活性 . 这使得它们在治疗多种疾病状态方面非常有用,包括利尿、低血糖、甲状腺炎、炎症和青光眼 .

抗二氢叶酸合成酶活性

磺胺类药物还具有抗二氢叶酸合成酶活性 . 这使它们能够抑制二氢叶酸、四氢叶酸的形成,从而抑制细菌DNA的生长和细胞分裂或复制 .

兽药

磺胺类药物如磺胺二甲嘧啶(SMZ)常用于兽药 . 它们作为抗菌化合物来治疗牲畜疾病,如胃肠道和呼吸道感染 .

弓形虫病的治疗

另一种磺胺类药物磺胺嘧啶(SDZ)与抗疟疾药物伯氨喹啉联合使用,用于治疗温血动物的弓形虫病 .

环境毒性

磺胺类药物不易生物降解,并有可能引起各种不良副作用,包括消化系统和呼吸系统疾病 . 这种环境毒性是研究的重要领域。

作用机制

Target of Action

The primary target of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), which is essential for bacterial DNA synthesis .

Mode of Action

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for binding to the enzyme . This competition inhibits the enzymatic conversion of PABA to dihydropteroic acid, an intermediate in the synthesis of THF .

Biochemical Pathways

By inhibiting the enzyme dihydropteroate synthetase, 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide disrupts the synthesis of THF . THF is a cofactor in the synthesis of purines and pyrimidines, which are building blocks of DNA . Therefore, the inhibition of THF synthesis by 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide leads to the inhibition of bacterial DNA synthesis .

Result of Action

The result of the action of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of THF, and consequently DNA, the compound prevents the bacteria from replicating .

生化分析

Biochemical Properties

In vivo, 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

The cellular effects of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide are largely due to its interactions with enzymes and proteins within the cell. For instance, it can inhibit the activity of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, a vital component for DNA replication .

Molecular Mechanism

At the molecular level, 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the active site of dihydropteroate synthetase, preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid .

Temporal Effects in Laboratory Settings

It is known that sulfonamides are not readily biodegradable and have the potential to cause various unfavorable side effects .

Dosage Effects in Animal Models

The effects of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide in animal models vary with dosage. High doses may cause a strong allergic reaction, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Metabolic Pathways

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is involved in the metabolic pathway of folic acid synthesis. It interacts with the enzyme dihydropteroate synthetase, inhibiting its activity and thereby disrupting the synthesis of folic acid .

Transport and Distribution

It is known that sulfonamides can penetrate tissues well and are distributed throughout the body .

Subcellular Localization

The subcellular localization of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is not well-defined. Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with enzymes involved in folic acid synthesis .

The information provided here is based on the current understanding and is subject to change as new research findings emerge .

属性

IUPAC Name |

4-amino-N-(2,4-dichlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTOSZWQJYNQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)

![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2535809.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)

![N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2535815.png)

![3-(3,4-dimethylphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)

![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2535820.png)

![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)